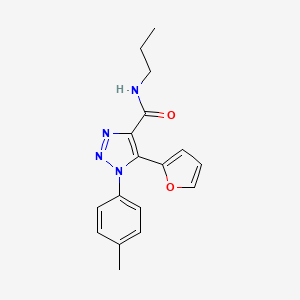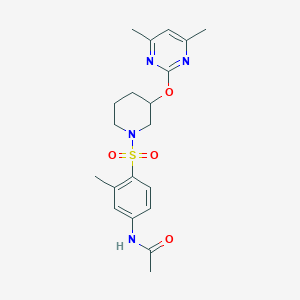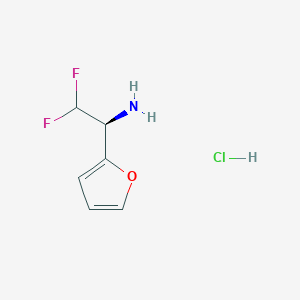![molecular formula C18H16N4O3S B2878045 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380078-79-3](/img/structure/B2878045.png)
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one is an organic compound that belongs to the pyridazinone family. This compound has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and cancer. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and cancer cell growth. Additionally, this compound induces apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of COX-2 and induces apoptosis in cancer cells. In vivo studies have shown that this compound reduces inflammation and inhibits tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments include its anti-inflammatory and anti-cancer properties. This compound can be used to study the mechanisms of inflammation and cancer cell growth. Additionally, this compound has been found to have low toxicity in animal models, which makes it a safe candidate for further research.
The limitations of using 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments include its limited solubility in water and its high cost. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
For research on 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one include the following:
1. Further studies on the mechanism of action of this compound in inflammation and cancer.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
3. Development of analogs of this compound with improved solubility and efficacy.
4. Studies on the potential of this compound for use in combination therapy with other anti-inflammatory and anti-cancer drugs.
5. Studies on the potential of this compound for use in other diseases, such as Alzheimer's disease and Parkinson's disease.
6. Development of new synthetic methods for the preparation of this compound.
Méthodes De Synthèse
The synthesis of 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been reported in the literature. The method involves the reaction of 2-(2-methoxyphenyl)pyridazin-3(2H)-one with 1-(1,3-thiazol-4-yl)azetidin-3-one in the presence of a base and a solvent. The reaction yields 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one as a white solid.
Applications De Recherche Scientifique
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-25-16-5-3-2-4-13(16)14-6-7-17(23)22(20-14)12-8-21(9-12)18(24)15-10-26-11-19-15/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAKTGOBBBSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)
![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2877968.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)





![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)
![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)